molecular formula C14H8O3 B1347257 5-Phenylisobenzofuran-1,3-dione CAS No. 955-16-8

5-Phenylisobenzofuran-1,3-dione

Cat. No. B1347257
CAS RN: 955-16-8
M. Wt: 224.21 g/mol
InChI Key: YTRAFABYXOZRDF-UHFFFAOYSA-N
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Scientific Research Applications

Molecular Structure and Stability

5-Phenylisobenzofuran-1,3-dione and its derivatives have been studied for their molecular structures and stability. A research by Hobbs et al. (2010) focused on the stability and structure of potential N-heterocyclic carbene precursors with imidazolidine-4,5-dione skeletons, which are related to 5-Phenylisobenzofuran-1,3-dione. They found that the instability of these compounds results from a π-framework extending over both carbonyl moieties, making them highly electrophilic (Hobbs et al., 2010).

Synthesis and Transformations

Several studies have investigated the synthesis and transformations of compounds related to 5-Phenylisobenzofuran-1,3-dione. Ziegler et al. (1971) explored the synthesis of various heterocycles from this compound, revealing its potential in forming diverse chemical structures under different conditions (Ziegler et al., 1971). Additionally, Brown et al. (1976) provided evidence for the pyrolytic generation of methyleneketene from similar dione compounds, indicating its reactivity and potential for further chemical transformations (Brown et al., 1976).

Optical Properties

Wu et al. (2020) examined the optical properties of heterocyclic stilbene derivatives related to 5-Phenylisobenzofuran-1,3-dione. They found that these compounds fluoresce in their neat solid phases, providing insights into their photophysical characteristics and potential applications in optoelectronics (Wu et al., 2020).

Catalysis and Chemical Reactions

Research has also focused on the use of 5-Phenylisobenzofuran-1,3-dione derivatives in catalysis and other chemical reactions. Antonov et al. (2021) investigated the cyclocondensation of certain dibenzoyl-1H-pyrrole-2,3-diones, revealing their reactivity and potential applications in synthetic chemistry (Antonov et al., 2021). Moreover, Zolfigol et al. (2006) utilized similar triazole-dione compounds as oxidizing agents, demonstrating their effectiveness in oxidation reactions (Zolfigol et al., 2006).

Safety And Hazards

The safety information for 5-Phenylisobenzofuran-1,3-dione includes hazard statements H302, H315, H319, and H33523. The precautionary statements include P261, P305+P351+P33823. It is recommended to be stored at a temperature of 2-8 C2.


properties

IUPAC Name

5-phenyl-2-benzofuran-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8O3/c15-13-11-7-6-10(8-12(11)14(16)17-13)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTRAFABYXOZRDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00325306
Record name 3,4-Biphenyldicarboxylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Phenylisobenzofuran-1,3-dione

CAS RN

955-16-8
Record name 5-Phenyl-1,3-isobenzofurandione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=955-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 409605
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000955168
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,4-Biphenyldicarboxylic anhydride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409605
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,4-Biphenyldicarboxylic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00325306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
T Mikroulis, MC Cuquerella, A Giussani… - The Journal of …, 2021 - ACS Publications
Luminol is a prominent chemiluminescent (CL) agent, finding applications across numerous fields, including forensics, immunoassays, and imaging. Different substitution patterns on …
Number of citations: 14 pubs.acs.org
JB Bapat, RFC Brown, GH Bulmer… - Australian journal of …, 1997 - CSIRO Publishing
Flash vacuum pyrolysis at 1000-1100C of the allyl esters of the three isomeric biphenylcarboxylic acids, of the allyl esters of the 12 biphenyldicarboxylic acids and of the three …
Number of citations: 18 www.publish.csiro.au

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